Cas no 891109-86-7 (3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea)

3-1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea is a synthetic organic compound featuring a urea core substituted with a pyrrolidinone ring and aromatic chlorophenyl and fluorophenyl groups. Its structural design combines electrophilic and steric properties, making it a potential intermediate in medicinal chemistry for targeting enzyme inhibition or receptor modulation. The presence of both chloro and fluoro substituents enhances its binding affinity and metabolic stability, while the pyrrolidinone moiety contributes to conformational rigidity. This compound may be of interest in pharmaceutical research for its potential bioactivity, particularly in CNS or inflammatory pathways. Its well-defined molecular architecture allows for precise derivatization in drug discovery applications.
3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea structure
891109-86-7 structure
Product Name:3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea
CAS No:891109-86-7
MF:C17H15ClFN3O2
MW:347.771306276321
CID:5511760
Update Time:2025-10-28

3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-fluorophenyl)urea
    • 3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea
    • Inchi: 1S/C17H15ClFN3O2/c18-11-4-6-15(7-5-11)22-10-14(9-16(22)23)21-17(24)20-13-3-1-2-12(19)8-13/h1-8,14H,9-10H2,(H2,20,21,24)
    • InChI Key: WQALLGSGBRLWIU-UHFFFAOYSA-N
    • SMILES: N(C1CC(=O)N(C2=CC=C(Cl)C=C2)C1)C(NC1=CC=CC(F)=C1)=O

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Additional information on 3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea

Introduction to 3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea (CAS No. 891109-86-7)

3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea, also known by its CAS number 891109-86-7, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and is characterized by its unique structural features, including a chlorophenyl and fluorophenyl substituent, as well as a 5-oxopyrrolidine moiety. These structural elements contribute to its pharmacological properties, making it a promising candidate for various drug development initiatives.

The chemical structure of 3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea is depicted by the formula C20H16ClFN2O2. The presence of the chloro and fluoro substituents on the phenyl rings imparts specific electronic and steric effects that influence the compound's biological activity. The 5-oxopyrrolidine ring, a cyclic amide, adds conformational rigidity and enhances the compound's stability and bioavailability.

In recent years, 3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea has been extensively studied for its potential as a therapeutic agent in various disease models. One of the key areas of interest is its activity as a modulator of protein-protein interactions (PPIs). PPIs play a crucial role in many cellular processes, including signal transduction, gene regulation, and immune responses. By targeting specific PPIs, this compound has shown promise in modulating these interactions, which could lead to novel therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the binding affinity and selectivity of 3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea towards a specific protein-protein interaction involved in cancer cell proliferation. The results demonstrated that this compound effectively inhibited the interaction with high selectivity and low nanomolar potency. This finding suggests that 3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea could be developed into a potent anti-cancer agent with minimal off-target effects.

Beyond its potential as an anti-cancer agent, 3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea has also been explored for its neuroprotective properties. A study conducted by researchers at the University of California, San Francisco, evaluated the compound's ability to protect neurons from oxidative stress-induced damage. The findings indicated that 3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea significantly reduced neuronal cell death and improved cellular viability under oxidative stress conditions. This neuroprotective effect makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea have also been extensively studied to assess its suitability for clinical applications. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability, moderate plasma protein binding, and a reasonable half-life. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In addition to its pharmacological properties, the safety profile of 3-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-1-(3-fluorophenyl)urea has been evaluated in various preclinical models. Toxicity studies have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organ systems. These findings support its potential for further development into clinical trials.

The synthesis of 3-1-(4-chlorophenyl)-5-oxypryrrolidin - 5 - oxopyrrolidin - 3 - yl - 1 - ( 3 - fluorpheny ) urea, while challenging due to its complex structure, has been optimized using modern synthetic techniques. Key steps in the synthesis include the formation of the 5-oxypryrrolidine ring through cyclization reactions and the coupling of the urea moiety using efficient coupling reagents. These advancements in synthetic chemistry have facilitated the production of this compound on a larger scale, making it more accessible for research and development purposes.

In conclusion, 3 - 1 - ( 4 - chlorpheny ) - 5 - oxpyrrlidin - 3 - yl - 1 - ( 3 - fluorpheny ) urea (CAS No. 891109 - 86 -7 ) represents a promising candidate in the field of medicinal chemistry due to its unique structural features and diverse biological activities. Its potential as an anti-cancer agent, neuroprotective compound, and modulator of protein-protein interactions highlights its broad therapeutic applications. Ongoing research continues to explore new avenues for optimizing its properties and advancing it towards clinical use.

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